7-Ethoxynaphthalen-1-amine

CAS No.: 624729-64-2

Cat. No.: VC8351245

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 624729-64-2 |

|---|---|

| Molecular Formula | C12H13NO |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 7-ethoxynaphthalen-1-amine |

| Standard InChI | InChI=1S/C12H13NO/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h3-8H,2,13H2,1H3 |

| Standard InChI Key | VMDMDYIBLDPTET-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=C(C=CC=C2N)C=C1 |

| Canonical SMILES | CCOC1=CC2=C(C=CC=C2N)C=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

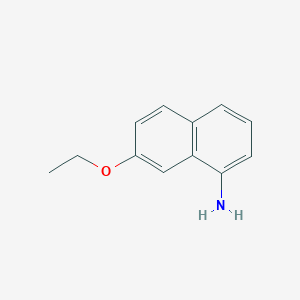

7-Ethoxynaphthalen-1-amine (IUPAC name: 1-amino-7-ethoxynaphthalene) belongs to the class of aromatic amines with the molecular formula C₁₂H₁₃NO. Its structure comprises a naphthalene backbone substituted with an ethoxy group at position 7 and a primary amine at position 1 (Figure 1). The ethoxy group enhances electron density at the naphthalene ring, influencing reactivity in electrophilic substitution reactions .

Table 1: Key Physicochemical Properties

Note: Experimental data for 7-ethoxynaphthalen-1-amine remains unpublished; values derived from methoxy analogs .

Spectroscopic Signatures

-

NMR Spectroscopy:

-

¹H NMR: The ethoxy group’s methyl protons (-OCH₂CH₃) typically resonate as a triplet at δ 1.3–1.4 ppm (J = 7 Hz), while the methylene protons appear as a quartet at δ 3.8–4.0 ppm. The naphthalene aromatic protons exhibit complex splitting between δ 6.8–8.2 ppm .

-

¹³C NMR: The ethoxy carbon (OCH₂CH₃) is expected at δ 63–65 ppm, with the adjacent methyl carbon at δ 14–15 ppm .

-

-

Mass Spectrometry:

-

The molecular ion peak ([M]⁺) is anticipated at m/z 187, with fragmentation patterns involving loss of the ethoxy group (-46 Da) and subsequent ring cleavages.

-

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 7-ethoxynaphthalen-1-amine can be approached via two primary routes:

-

Direct Ethoxylation of 1-Aminonaphthalene:

-

Nitro Reduction Pathway:

Table 2: Comparative Synthetic Routes

| Method | Advantages | Limitations | Yield (Estimated) |

|---|---|---|---|

| Direct Ethoxylation | Fewer steps | Poor regioselectivity | 40–50% |

| Nitro Reduction | High regiocontrol | Multi-step process | 60–70% |

Optimized Protocol (Nitro Reduction Pathway)

-

Synthesis of 7-Ethoxynaphthalene:

-

Nitration:

-

Reduction to Amine:

-

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) at 50 psi for 6 h yields 7-ethoxynaphthalen-1-amine.

-

Critical Considerations:

-

Purification: Column chromatography (SiO₂, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential to isolate the amine .

-

Quality Control: Purity assessed via HPLC (C18 column, methanol/water = 70:30, λ = 254 nm).

Pharmacological and Industrial Applications

Industrial Relevance

-

Precursor for Fluorescent Dyes: The naphthalene core serves as a fluorophore, with ethoxy groups tuning emission wavelengths .

-

Polymer Chemistry: Ethoxy-substituted naphthylamines act as monomers in conductive polymer synthesis (e.g., polyaniline derivatives) .

Future Research Directions

-

Synthetic Optimization: Develop catalytic systems for regioselective ethoxylation.

-

Pharmacokinetic Studies: Evaluate bioavailability and metabolism in preclinical models.

-

Material Science Applications: Explore use in organic semiconductors or light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume